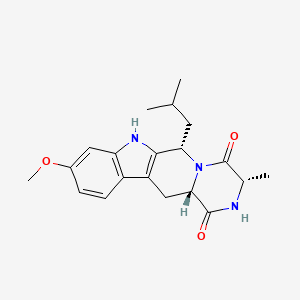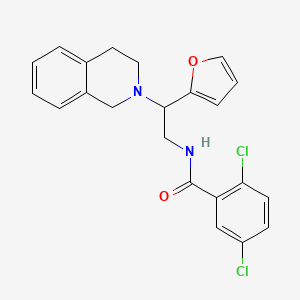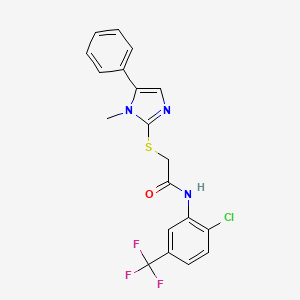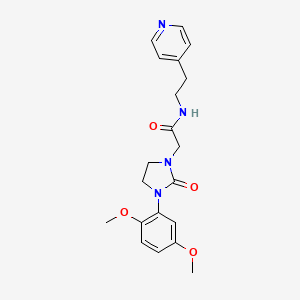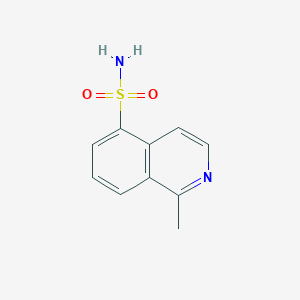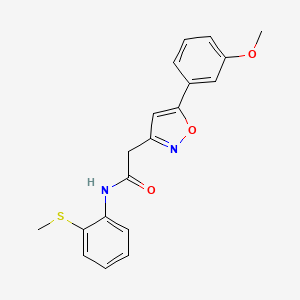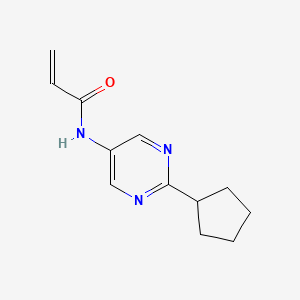
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been developed to target the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide exerts its effects by inhibiting the binding of BET proteins to acetylated histones, which are critical regulators of gene expression. By blocking this interaction, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide can alter the expression of genes involved in various cellular processes, including proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammation is another area where N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown beneficial effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines. In cardiovascular diseases, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to reduce the development of atherosclerosis by inhibiting the expression of genes involved in lipid metabolism and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide is its specificity for BET proteins, which reduces the potential for off-target effects. Additionally, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and a long half-life. However, one of the limitations of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide is its relatively low potency, which may limit its efficacy in some disease models.
Direcciones Futuras
There are several future directions for the development and application of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide. One area of research is the identification of biomarkers that can predict patient response to N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide treatment. Additionally, the combination of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the development of more potent BET inhibitors may overcome some of the limitations of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide and expand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide involves several steps, including the condensation of 2-cyclopentylpyrimidin-5-amine with 2-bromoacetylpropionyl bromide, followed by the reaction with propargylamine. The final product is obtained through the addition of hydrochloric acid and purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. Inflammation is another area where N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has shown promising results, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis and asthma. In cardiovascular diseases, N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide has been shown to reduce the development of atherosclerosis in animal models.
Propiedades
IUPAC Name |
N-(2-cyclopentylpyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-11(16)15-10-7-13-12(14-8-10)9-5-3-4-6-9/h2,7-9H,1,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCGOEHZBRKCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(N=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopentylpyrimidin-5-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2432479.png)
![5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432480.png)
![2,3,5,6-Tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2432482.png)

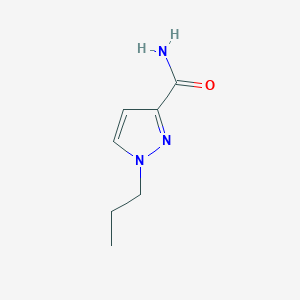
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2432486.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2432490.png)
![2-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B2432491.png)
